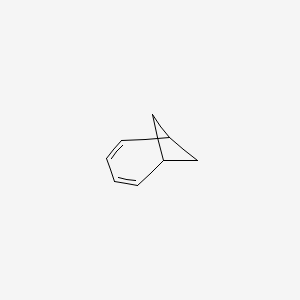

Bicyclo(4.1.1)octa-2,4-diene

Description

Overview of Bicyclic Diene Systems: Structural Features and Research Significance

Bicyclic diene systems are a class of organic compounds characterized by a structure containing two rings that share two or more common atoms, with two carbon-carbon double bonds within the ring system. These molecules are a significant focus of research due to their unique structural and electronic properties, which arise from the geometric constraints imposed by the fused ring system. Unlike acyclic dienes that can rotate around the central single bond to adopt either an s-cis or s-trans conformation, many bicyclic dienes are conformationally locked.

This rigid structure has profound implications for their reactivity. For instance, dienes locked in an s-cis conformation are exceptionally reactive in Diels-Alder reactions, a powerful [4+2] cycloaddition for forming six-membered rings. libretexts.orgjove.com This reaction allows for the construction of complex polycyclic and bridged ring systems, which are scaffolds found in numerous natural products and pharmaceutically relevant molecules. jove.comontosight.airesearchgate.net The stereochemical outcome of these reactions is often highly controlled, favoring the formation of specific isomers (endo or exo products), which is a crucial aspect of modern synthetic strategy. jove.com Conversely, bicyclic dienes forced into a rigid s-trans arrangement are typically unreactive in Diels-Alder reactions. libretexts.org The inherent strain and reactivity of bicyclic dienes make them valuable building blocks and intermediates in organic synthesis. ontosight.aiacs.org

Historical Context of Bicyclo(4.1.1)octa-2,4-diene Investigations and Milestones

This compound is a notable member of the bicyclic diene family, featuring a highly strained framework consisting of a six-membered ring fused to a four-membered ring. ontosight.ai Its molecular formula is C₈H₁₀. nist.gov The investigation into this compound provides a specific case study in the chemistry of strained polycyclic systems.

A significant milestone in the study of this molecule was the 1977 publication by R. Gleiter, P. Bischof, W. E. Volz, and L. A. Paquette in the Journal of the American Chemical Society. Their work detailed the synthesis and the electronic structure of this compound, providing foundational knowledge about the conjugative interaction between the molecule's orbitals. nist.gov

Further synthetic advancements and reactivity studies were reported in 1985 by a team led by Weston Thatcher Borden. acs.orgacs.org They developed a new synthetic route and explored the compound's behavior in cycloaddition reactions. Their research revealed that this compound is remarkably unreactive toward certain powerful dienophiles, such as tetracyanoethylene (B109619) (TCNE), even upon heating. However, it was found to react with benzyne, not through the expected [4+2] Diels-Alder pathway, but via a [2+2] cycloaddition. In contrast, it did undergo a Diels-Alder reaction with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). acs.org These selective reactivities highlight the unique electronic and steric properties conferred by its strained bicyclic structure.

In 1986, another synthetic pathway was reported by Manfred Christl and his colleagues, who prepared this compound from norpinene. researchgate.net This work involved the addition of dibromocarbene to norpinene, followed by a thermal rearrangement of the resulting tricyclic intermediate. researchgate.net These seminal studies established this compound as a molecule with intriguing and non-trivial chemical behavior, paving the way for further exploration of strained ring systems.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₀ | nist.gov |

| Molecular Weight | 106.1650 g/mol | nist.gov |

| CAS Registry Number | 61885-53-8 | nist.gov |

Table 2: Research Findings on the Reactivity of this compound

| Reagent | Reaction Conditions | Result | Reference |

|---|---|---|---|

| Tetracyanoethylene (TCNE) | Room temperature or heating at 50 °C | No reaction | acs.org |

| Benzyne | --- | [2+2] Cycloaddition | acs.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61885-53-8 |

|---|---|

Molecular Formula |

C8H10 |

Molecular Weight |

106.16 g/mol |

IUPAC Name |

bicyclo[4.1.1]octa-2,4-diene |

InChI |

InChI=1S/C8H10/c1-2-4-8-5-7(3-1)6-8/h1-4,7-8H,5-6H2 |

InChI Key |

MHOPACSTYPMMDB-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC1C=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Bicyclo 4.1.1 Octa 2,4 Diene and Its Analogues

De Novo Synthetic Routes for Bicyclo(4.1.1)octa-2,4-diene

The direct construction of the this compound core has been accomplished through several distinct synthetic pathways.

Synthesis from Norpinene Precursors and Related Tricycles

A documented route to this compound involves the use of norpinene as a starting material. researchgate.net This approach utilizes the inherent bicyclic framework of the precursor to construct the target diene. A common intermediate in this pathway is 2,3-Dibromobicyclo(4.1.1)oct-3-ene, which is derived from norpinene through the addition of dibromocarbene and subsequent thermal rearrangement of the resulting tricyclic product. researchgate.net

Strategies Involving Dibromocarbene Addition and Subsequent Rearrangement

The addition of dibromocarbene to olefinic precursors is a key strategy in the synthesis of this compound and its derivatives. For instance, the reaction of α-pinene with dibromocarbene yields the unstable tricyclic adduct, 2,7,7-trimethyl-3,3-dibromotricyclo[4.1.1.0²,⁴]octane. tubitak.gov.trresearchgate.net This intermediate can then undergo rearrangement under various conditions to form products including 3-bromo-2,7,7-trimethylbicyclo[4.1.1]octa-2,4-diene. tubitak.gov.trresearchgate.net The stability of the initial dibromocyclopropane adduct is a critical factor, with the strain of the three-membered ring and the bicyclic skeleton driving the subsequent ring-opening and rearrangement reactions. tubitak.gov.tr

The general utility of gem-dibromocyclopropanes, synthesized from the addition of dibromocarbene to alkenes, as intermediates for ring-expansion reactions is well-established. tubitak.gov.tr The introduction of the two halogen atoms on the cyclopropane (B1198618) ring influences the bond lengths, facilitating the cleavage of the C2-C3 bond during thermal rearrangement. tubitak.gov.tr

Multi-Step Approaches from Acyclic and Simpler Cyclic Precursors

While specific multi-step syntheses of the parent this compound from simple acyclic or cyclic precursors are not extensively detailed in the provided context, the synthesis of related complex bicyclic systems often involves such approaches. For example, the synthesis of bicyclo[4.1.1]octanes has been achieved through nickel-catalyzed strain-storage cyclobutanone-alkyne coupling. snnu.edu.cn These types of strategies highlight the potential for constructing the bicyclo[4.1.1] framework through the assembly of simpler building blocks.

Modified Shapiro Reaction Pathways for this compound Generation

The Shapiro reaction, which converts a ketone or aldehyde to an alkene via a tosylhydrazone intermediate, represents another potential pathway. wikipedia.org A four-step synthesis of 7,7-dimethylbicyclo[4.1.1]octa-2,4-diene from α-pinene has been reported, which likely involves a Shapiro-type reaction or a related tosylhydrazone decomposition. acs.org This method is particularly useful for the preparation of conjugated dienes from α,β-unsaturated ketones. acs.org

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the exploration of a wider range of chemical space and the generation of molecules with tailored properties.

Generation of Bicyclic Allene (B1206475) Systems (e.g., 2,7,7-trimethylbicyclo[4.1.1]octa-2,3-diene)

A notable derivative is the bicyclic allene, 2,7,7-trimethylbicyclo[4.1.1]octa-2,3-diene. The synthesis of this strained allene has been achieved from α-pinene. metu.edu.trorcid.orggoogle.comresearchgate.net The key steps involve the addition of dibromocarbene to α-pinene to form 3,3-dibromo-2,7,7-trimethyl-tricyclo[4.1.1.0²,⁴]octane. metu.edu.tr This dibromocyclopropane derivative is then treated with methyllithium, which generates a carbene intermediate that rearranges to the target allene. researchgate.netmetu.edu.tr The reaction of the generated carbene can also lead to intramolecular C-H insertion products and dimerization of the allene. researchgate.net

Table 1: Key Intermediates and Products in the Synthesis of this compound and Analogues

| Compound Name | Starting Material | Key Reagents/Conditions | Reference |

|---|---|---|---|

| This compound | Norpinene | Dibromocarbene, Thermal Rearrangement | researchgate.net |

| 3-bromo-2,7,7-trimethylbicyclo[4.1.1]octa-2,4-diene | α-Pinene | Dibromocarbene, Room Temperature in Chloroform (B151607) | tubitak.gov.trresearchgate.net |

| 7,7-dimethylbicyclo[4.1.1]octa-2,4-diene | α-Pinene | Four-step synthesis (likely involving Shapiro-type reaction) | acs.org |

| 2,7,7-trimethylbicyclo[4.1.1]octa-2,3-diene | α-Pinene | Dibromocarbene, Methyllithium | researchgate.netmetu.edu.trorcid.orggoogle.comresearchgate.net |

Ring-Opening Reactions of Tricyclo[4.1.1.0^{2,4}]octane Systems to Form this compound Derivatives

A key strategy for the synthesis of this compound derivatives involves the ring-opening of highly strained tricyclo[4.1.1.0^{2,4}]octane systems. These reactions leverage the inherent strain of the cyclopropane ring within the tricyclic framework to drive the formation of the more stable bicyclo[4.1.1]octadiene scaffold.

A notable example is the reaction of 2,7,7-trimethyl-3,3-dibromotricyclo[4.1.1.0^{2,4}]octane, which is a fairly unstable product derived from α-pinene and dibromocarbene. This tricyclic compound undergoes ring-opening reactions under various conditions to yield this compound derivatives. Specifically, in chloroform at room temperature, this reaction produces 3-bromo-2,7,7-trimethylbicyclo[4.1.1]octa-2,4-diene, alongside 3-bromo-7,7-dimethyl-2-methylenebicyclo[4.1.1]oct-3-ene.

When the ring-opening reaction is conducted in aqueous acetone, in addition to the aforementioned products, two other compounds are observed: 3-bromo-2,7,7-trimethylbicyclo[4.1.1]oct-3-en-2-ol and 2-(4-bromo-5-methylcyclohepta-3,5-dien-1-yl)propan-2-ol. The formation of these products is attributed to the polar nature of the solvent, which can participate in the reaction mechanism. The stability of the starting tricyclic compound is found to be greater in non-polar solvents like hexane, where no reaction is observed even after seven days at room temperature. In contrast, chlorinated solvents facilitate the ring-opening to form the kinetically controlled product as the major isomer.

The proposed mechanism for the ring-opening reaction involves the departure of the endo-geminal bromide, leading to the formation of an allylic intermediate, which then rearranges to the observed bicyclic products.

Recent Advances in Bicyclo[4.1.1]octane Core Synthesis

Recent research has focused on developing novel and efficient methods for the synthesis of the bicyclo[4.1.1]octane core, driven by the increasing interest in these scaffolds as potential bioisosteres for meta-substituted arenes and cis-1,3-disubstituted cyclohexanes. rsc.org These advancements have centered on cycloaddition strategies that allow for the rapid construction of this complex bicyclic system.

Development of [4+3] Cycloaddition Strategies

Innovative [4+3] cycloaddition strategies have emerged as a powerful tool for the synthesis of bicyclo[4.1.1]octanes. rsc.org These reactions typically involve the combination of a four-atom component and a three-atom component to assemble the seven-membered ring of the bicyclic system.

One such strategy is the photoredox-catalyzed defluorinative [4+3] annulation of bicyclo[1.1.0]butanes with gem-difluoroalkenes. nih.govrsc.org This method provides a practical and direct route to fluorine-containing bicyclo[4.1.1]octenes. nih.govrsc.org The reaction proceeds under mild conditions, exhibits a broad substrate scope, and demonstrates excellent functional group tolerance, with products often obtained in good to excellent yields. nih.govrsc.org

Another approach involves the palladium-catalyzed decarboxylative [4+3] cycloaddition of bicyclobutanes with 2-alkylidenetrimethylene carbonates, which leads to the formation of oxa-bicyclo[4.1.1]octanes. nih.gov Lewis acid-catalyzed [4+3] cycloadditions have also been developed, for instance, using bicyclobutanes and 3-benzylideneindoline-2-thiones to produce thia-bicyclo[4.1.1]octanes, or with para-quinone methides to yield oxa-bicyclo[4.1.1]octanes. nih.gov

Table 1: Overview of [4+3] Cycloaddition Strategies for Bicyclo[4.1.1]octane Synthesis

| Cycloaddition Partners | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Bicyclo[1.1.0]butanes + gem-difluoroalkenes | Photoredox catalyst, visible light | Fluorine-containing bicyclo[4.1.1]octenes | nih.govrsc.org |

| Bicyclobutanes + 2-alkylidenetrimethylene carbonates | Palladium catalyst | Oxa-bicyclo[4.1.1]octanes | nih.gov |

| Bicyclobutanes + 3-benzylideneindoline-2-thiones | Lewis acid | Thia-bicyclo[4.1.1]octanes | nih.gov |

| Bicyclobutanes + para-quinone methides | Lewis acid | Oxa-bicyclo[4.1.1]octanes | nih.gov |

Utilization of Bicyclobutanes and 1,4-Dipoles in Bicyclo[4.1.1]octane Construction

The use of bicyclobutanes as key building blocks in combination with 1,4-dipoles represents a significant advancement in the construction of the bicyclo[4.1.1]octane framework. rsc.org Bicyclobutanes, with their high strain energy, serve as effective four-carbon components in these cycloaddition reactions.

A notable example is the palladium-catalyzed formal [4+3] reaction of bicyclobutanes with 1,4-O/C dipole precursors. nih.gov This approach is particularly interesting as it involves the activation of the dipole partner rather than the bicyclobutane substrate, a novel strategy in the context of polar [3+X] cycloadditions of bicyclobutanes. nih.gov This methodology has been successfully applied to the synthesis of functionalized oxa-bicyclo[4.1.1]octanes, which can be further modified through various synthetic transformations. nih.gov

These modern cycloaddition strategies, leveraging the reactivity of strained molecules like bicyclobutanes, have significantly expanded the synthetic accessibility of diverse and functionalized bicyclo[4.1.1]octane derivatives. rsc.org

Reaction Mechanisms and Reactivity of Bicyclo 4.1.1 Octa 2,4 Diene

Cycloaddition Reactions of Bicyclo(4.1.1)octa-2,4-diene

The conjugated diene system within this compound makes it a candidate for various cycloaddition reactions. However, its strained bicyclic structure significantly influences its reactivity, often leading to outcomes that deviate from those of simpler acyclic or monocyclic dienes.

Diels-Alder Reaction Pathways and Product Formation

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. The reactivity of this compound (referred to as 4 in a seminal study by Yin, Lee, and Borden) has been systematically investigated and compared to its 7,7-dimethyl derivative (1 ).

Initial studies on the 7,7-dimethyl derivative 1 revealed it to be remarkably unreactive towards powerful dienophiles such as phenyltriazolinedione (PTAD) and tetracyanoethylene (B109619) (TCNE), even at elevated temperatures. This inertness was attributed to the steric hindrance imposed by the endo methyl group at the C-7 position, which shields one face of the diene and appears to inhibit reaction at the other face as well.

In contrast, the parent this compound (4 ) does exhibit some Diels-Alder reactivity, albeit still subdued compared to typical dienes. The reaction of 4 with phenyltriazolinedione (PTAD) successfully yields the corresponding [4+2] cycloadduct. This key difference in reactivity between the parent diene and its dimethylated analogue underscores the significant role of steric effects in modulating the accessibility of the diene system for cycloaddition. Molecular mechanics calculations have supported the hypothesis that the endo methyl group in the 7,7-dimethyl derivative presents a substantial steric barrier to the approach of a dienophile.

However, even the parent diene 4 fails to react with less potent dienophiles like tetracyanoethylene (TCNE) under conditions where a reaction would typically be expected. This suggests that the inherent strain and geometry of the bicyclo[4.1.1]octane framework also contribute to its attenuated Diels-Alder reactivity.

| Diene | Dienophile | Reaction Type | Product Formation | Reference |

|---|---|---|---|---|

| This compound | Phenyltriazolinedione (PTAD) | [4+2] Cycloaddition | Diels-Alder adduct formed | Yin, Lee, and Borden (1985) |

| This compound | Tetracyanoethylene (TCNE) | [4+2] Cycloaddition | No reaction observed | Yin, Lee, and Borden (1985) |

| 7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene | Phenyltriazolinedione (PTAD) | [4+2] Cycloaddition | No reaction observed | Yin, Lee, and Borden (1985) |

| 7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene | Tetracyanoethylene (TCNE) | [4+2] Cycloaddition | No reaction observed | Yin, Lee, and Borden (1985) |

[2+2] Cycloaddition Reactions (e.g., with Dienophiles like Benzyne, Cyclodimerization)

While the [4+2] cycloaddition pathway can be challenging for this compound and its derivatives, [2+2] cycloadditions present an alternative reaction manifold. A notable example is the reaction with benzyne.

When 7,7-dimethylbicyclo[4.1.1]octa-2,4-diene was treated with benzyne, the expected Diels-Alder adduct was not formed. Instead, the reaction exclusively yielded a [2+2] cycloadduct. This outcome further highlights the steric and electronic factors that disfavor the concerted [4+2] pathway and allow the stepwise, diradical mechanism of the [2+2] cycloaddition to dominate.

In a related context, the cyclodimerization of a derivative, 2,7,7-trimethylbicyclo[4.1.1]octa-2,3-diene, which is a cyclic allene (B1206475), has been observed to proceed via a [2+2] cyclodimerization. While this is not a direct reaction of this compound, it demonstrates the propensity of the strained bicyclo[4.1.1]octane framework to participate in [2+2] cycloadditions.

Intramolecular Rearrangements of this compound and its Analogues

The strained nature of the bicyclo[4.1.1]octane skeleton makes it susceptible to various intramolecular rearrangements, particularly under thermal conditions. These rearrangements often proceed through complex mechanistic pathways involving pericyclic reactions or diradical intermediates.

Thermal Rearrangement Mechanisms

The possibility of ugent.beacs.org sigmatropic shifts in bicyclic systems analogous to this compound has been a subject of computational and experimental investigation. ugent.benih.gov In a sigmatropic reaction, a sigma bond migrates across a pi-electron system. According to the Woodward-Hoffmann rules, a concerted thermal ugent.beacs.org sigmatropic shift of a carbon atom should proceed with inversion of configuration at the migrating center.

Computational studies on the closely related bicyclo[4.2.0]octa-2,4-diene system have explored the energetics of different pathways for ugent.beacs.org sigmatropic shifts. ugent.benih.gov These studies indicate that a concerted ugent.beacs.org sigmatropic alkyl group shift has a relatively high activation barrier. ugent.benih.gov In contrast, a stepwise pathway mediated by a biradical intermediate was found to have a comparable activation barrier to other known rearrangements, such as the norcaradiene "walk" rearrangement. ugent.benih.gov This suggests that for appropriately substituted compounds, a stepwise, non-concerted ugent.beacs.org sigmatropic shift may be a feasible thermal rearrangement pathway. ugent.benih.gov Experimental studies on deuterated analogues have confirmed the significant energy differences between electrocyclic pathways and potential sigmatropic shifts. ugent.benih.gov

| Rearrangement Pathway | Mechanism | Relative Activation Barrier | Reference |

|---|---|---|---|

| ugent.beacs.org Sigmatropic Alkyl Shift | Concerted | High | Goossens et al. (2015) |

| ugent.beacs.org Sigmatropic Alkyl Shift | Stepwise (Biradical-mediated) | Comparable to Norcaradiene Walk | Goossens et al. (2015) |

| Electrocyclic Ring Opening/Closing | Concerted | Lower than Concerted ugent.beacs.org Shift | Goossens et al. (2015) |

The thermal rearrangement of 7,7-dimethylbicyclo[4.1.1]octa-2,4-diene has been shown to yield 8,8-dimethylbicyclo[5.1.0]octa-2,4-diene. acs.orgresearchgate.net This transformation represents a skeletal reorganization where the four-membered ring of the starting material is expanded.

While the specific rearrangement of this compound to Bicyclo[3.3.1]nona-2,7-diene is not extensively detailed in the reviewed literature, plausible mechanistic pathways can be considered based on the known reactivity of related systems. Such a transformation would likely involve a complex series of events, potentially initiated by the cleavage of one of the strained bonds in the cyclobutane (B1203170) ring. This could lead to the formation of a diradical or zwitterionic intermediate that subsequently undergoes further bond reorganizations to form the thermodynamically more stable bicyclo[3.3.1]nonane skeleton. The formation of this product would necessitate a significant skeletal rearrangement, and further mechanistic studies would be required to elucidate the precise pathway.

Photochemical Rearrangement Pathways

The photochemistry of bicyclo[4.1.1]octa-2,4-diene derivatives often involves complex rearrangements. For instance, the photochemical rearrangement of 7,7-dimethylbicyclo[4.1.1]octa-2,4-diene results in the formation of 8,8-dimethylbicyclo[5.1.0]octa-2,4-diene. acs.orgdocumentsdelivered.comacs.org This transformation highlights the intricate stereochemical pathways involved in such reactions. acs.orgacs.org Recent advancements have also demonstrated the use of photoredox catalysis for the synthesis of fluorine-containing bicyclo[4.1.1]octenes through a defluorinative (4 + 3) annulation of bicyclo[1.1.0]butanes with gem-difluoroalkenes. rsc.orgnih.gov This method is characterized by its mild conditions and broad substrate scope, providing a practical route to these valuable compounds. rsc.orgnih.gov

| Reactant | Product | Conditions | Reference |

| 7,7-dimethylbicyclo[4.1.1]octa-2,4-diene | 8,8-dimethylbicyclo[5.1.0]octa-2,4-diene | Photochemical | acs.orgacs.org |

| Bicyclo[1.1.0]butanes and gem-difluoroalkenes | Fluorine-containing bicyclo[4.1.1]octenes | Photoredox catalysis | rsc.orgnih.gov |

Carbene-Mediated Rearrangements and Transformations (e.g., Bicyclo[4.1.1]oct-2-en-7-ylidene)

Carbenes derived from the bicyclo[4.1.1]octane framework, such as bicyclo[4.1.1]oct-2-en-7-ylidene, are highly reactive intermediates that undergo various rearrangements. newkai.com Computational studies on related bicyclic alkenylidenes, like bicyclo[3.2.1]oct-2-en-8-ylidene and bicyclo[3.3.1]non-2-en-9-ylidene, indicate that these carbenes are very reactive and rapidly rearrange, primarily through a 1,2-vinyl shift over a low energy barrier. researchgate.net In the case of bicyclo[4.1.1]oct-2-en-7-ylidene, the divalent carbon atom is bent away from the double bond, influencing its reactivity. researchgate.net

Ring-Opening Reaction Mechanisms of Precursors and Derivatives

The strained nature of the bicyclo[4.1.1]octane skeleton makes its precursors and derivatives susceptible to ring-opening reactions, which can proceed through various mechanisms.

Electrocyclic ring-opening is a key reaction pathway for precursors of bicyclo[4.1.1]octa-2,4-diene. For example, the thermal rearrangement of gem-dibromocyclopropanes, which can be precursors to bicyclic systems, often begins with a concerted, disrotatory electrocyclic ring opening. tubitak.gov.tr This initial step is followed by the ionization of a carbon-halogen bond to form an allylic cation. tubitak.gov.tr The principles of electrocyclic reactions, governed by orbital symmetry, determine the stereochemical outcome of these ring-opening processes. masterorganicchemistry.commasterorganicchemistry.com For instance, 4π electron systems typically undergo conrotatory ring opening under thermal conditions, while 6π electron systems favor a disrotatory pathway. masterorganicchemistry.com

Allylic cation intermediates play a crucial role in the ring-opening reactions of bicyclo[4.1.1]octane derivatives. tubitak.gov.tr Following the initial electrocyclic ring opening of precursors like gem-dibromocyclopropanes, an allylic cation is formed. tubitak.gov.tr This intermediate can then undergo several transformations. For instance, it can be captured by a halide counter-ion or undergo proton elimination to yield 1,3-dienes. tubitak.gov.tr In the presence of nucleophilic solvents like aqueous acetone, the allylic carbocation can react with water to form allylic alcohols or undergo a Wagner-Meerwein-type rearrangement to produce a seven-membered ring. tubitak.gov.tr

| Precursor/Derivative | Intermediate | Subsequent Reaction(s) | Product(s) | Reference |

| gem-dibromocyclopropanes | Allylic cation | Halide capture, Proton elimination | Halogenated dienes, 1,3-dienes | tubitak.gov.tr |

| gem-dibromocyclopropanes | Allylic cation | Reaction with water, Wagner-Meerwein rearrangement | Allylic alcohols, Seven-membered ring products | tubitak.gov.tr |

General Mechanistic Principles and Reactive Intermediates

The reactions of this compound and its derivatives often involve the formation of transient, reactive intermediates.

The study of reactions involving bicyclo[4.1.1]octane systems often necessitates the understanding of transient species. While direct characterization of these fleeting intermediates is challenging, their involvement is often inferred from product distributions and mechanistic studies. For example, the reactions of certain organic compounds are believed to proceed through the formation of transient, reactive species, which can be trapped by various reagents. rsc.org In the context of bicyclic systems, radical and cationic intermediates can be formed during oxidation reactions. nih.gov The use of mechanistic probes, such as compounds containing cyclopropane (B1198618) moieties, can help elucidate the nature of these transient species. nih.gov The rapid rearrangement of cyclopropylcarbinyl radicals, for instance, can provide evidence for the involvement of radical intermediates in a reaction. nih.gov

Exploration of Photochemical Reactivity Potentials

The photochemical reactivity of the bicyclo[4.1.1]octa-2,4-diene system has been a subject of scientific inquiry, particularly concerning its stereochemical rearrangement pathways. Research into derivatives of this compound provides insight into its potential photochemical transformations.

A notable investigation into the photochemical behavior of this class of molecules involves the stereochemistry of the rearrangement of 7,7-dimethylbicyclo[4.1.1]octa-2,4-diene. acs.org In a study by Ethan D. Sternberg and K. Peter C. Vollhardt, the photochemical rearrangement of this specific diene to 8,8-dimethylbicyclo[5.1.0]octa-2,4-diene was examined. acs.org This research highlights a key photochemical potential of the bicyclo[4.1.1]octa-2,4-diene skeleton, which is the transformation into the bicyclo[5.1.0]octa-2,4-diene system. acs.org

The study focused on elucidating the stereochemical course of this rearrangement. It was observed that the photolysis of 7,7-dimethylbicyclo[4.1.1]octa-2,4-diene led to the formation of 8,8-dimethylbicyclo[5.1.0]octa-2,4-diene. acs.org The mechanistic details of such photochemical rearrangements are of significant interest in the field of organic photochemistry as they relate to the principles of orbital symmetry and the behavior of molecules in their excited states. While the thermal rearrangement of similar systems has been a topic of debate regarding adherence to Woodward-Hoffmann rules for acs.orgnih.gov sigmatropic shifts, the photochemical pathway presents an alternative landscape for reactivity. acs.org

The research findings for the photochemical rearrangement of the dimethyl derivative are summarized in the table below, providing a clear overview of the transformation.

| Starting Material | Photochemical Product | Reaction Type | Key Observation |

| 7,7-dimethylbicyclo[4.1.1]octa-2,4-diene | 8,8-dimethylbicyclo[5.1.0]octa-2,4-diene | Photochemical Rearrangement | Transformation of the bicyclo[4.1.1]octane skeleton to a bicyclo[5.1.0]octane skeleton. acs.org |

This exploration into the photochemical reactivity of a key derivative underscores the potential for skeletal rearrangements within the bicyclo[4.1.1]octa-2,4-diene framework. The study of such reactions contributes to a deeper understanding of the fundamental principles governing photochemical transformations and provides a basis for the potential synthetic utility of these compounds.

Stereochemical Investigations in Bicyclo 4.1.1 Octa 2,4 Diene Systems

Stereochemistry of Thermal and Photochemical Rearrangements

The thermal and photochemical rearrangements of bicyclo[4.1.1]octa-2,4-diene derivatives have been a subject of significant interest, providing insights into the orbital symmetry control of pericyclic reactions.

The introduction of gem-dimethyl substituents at the C7 position of the bicyclo[4.1.1]octa-2,4-diene skeleton serves as a valuable stereochemical probe. These methyl groups allow for the tracking of skeletal rearrangements and the determination of the stereochemical course of the reactions.

Studies on the thermal and photochemical rearrangement of 7,7-dimethylbicyclo[4.1.1]octa-2,4-diene to 8,8-dimethylbicyclo[5.1.0]octa-2,4-diene have revealed distinct stereochemical pathways. acs.orgacs.org The stereochemistry of these transformations is a key area of investigation in understanding the underlying reaction mechanisms.

The electronic absorption and circular dichroism spectra of deuterium- and methyl-substituted 7,7-dimethylbicyclo[4.1.1]octa-2,4-dienes have been utilized to probe the perturbed coplanar cis-diene chromophore. academictree.org This spectroscopic analysis provides valuable information about the ground-state conformation and the electronic transitions that influence the photochemical reactivity of these systems.

A study on the thermal and photochemical rearrangement of 7,7-dimethylbicyclo[4.1.1]octa-2,4-diene has provided detailed insights into the stereochemical outcomes. acs.org The reaction proceeds with a notable degree of stereoselectivity, which has been rationalized by considering the conservation of orbital symmetry. upenn.edu

Table 1: Stereochemical Outcome of the Rearrangement of 7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene

| Reaction Condition | Product | Stereochemical Course | Reference |

|---|---|---|---|

| Thermal | 8,8-dimethylbicyclo[5.1.0]octa-2,4-diene | Inversion of configuration at the migrating carbon | acs.org |

Influence of Steric Effects on Reactivity and Product Stereochemistry

Steric effects play a crucial role in directing the course of reactions involving bicyclo[4.1.1]octa-2,4-diene systems. The rigid framework of this molecule makes it an excellent model for studying how steric hindrance can influence both the rate of reaction and the stereochemical outcome of the products formed.

The introduction of bulky substituents can significantly alter the preferred reaction pathway. For instance, in cycloaddition reactions, the facial selectivity is often dictated by the steric bulk of the substituents on the diene. The approach of a dienophile will preferentially occur from the less hindered face of the molecule, leading to a high degree of stereocontrol in the product formation.

Research on related strained bicyclic systems has demonstrated that steric and electronic effects can lead to a preference for the formation of specific isomers. researchgate.net For example, in the reaction of a vinylcarbene intermediate derived from a related tricyclic system with furan, the endo product was preferentially formed as a result of a combination of these effects. researchgate.net

The synthesis and characterization of endo,endo-7,8-diphenylbicyclo[4.1.1]octa-2,4-diene highlight the influence of sterically demanding substituents on the geometry of the bicyclic system. acs.org The presence of the phenyl groups can be expected to influence the approach of reagents and thus the stereochemistry of addition reactions.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Bicyclo(4.1.1)octa-2,4-diene |

| 7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene |

| 8,8-Dimethylbicyclo[5.1.0]octa-2,4-diene |

Isomerization and Valence Isomerization Studies of Bicyclo 4.1.1 Octa 2,4 Diene

Kinetics of Thermal Isomerization Processes

Detailed kinetic studies have been performed on derivatives of Bicyclo(4.1.1)octa-2,4-diene to elucidate the pathways of their thermal isomerization. These investigations are crucial for determining the underlying mechanisms of such rearrangements.

While specific kinetic data for the parent this compound is not extensively documented in readily available literature, studies on its derivatives, such as 7,7-dimethylbicyclo[4.1.1]octa-2,4-diene, offer significant understanding. The thermal isomerization of 7,7-dimethylbicyclo[4.1.1]octa-2,4-diene has been shown to yield 8,8-dimethylbicyclo[5.1.0]octa-2,4-diene. acs.orgacs.org

The reaction rates and activation parameters for this process have been experimentally determined, providing a basis for mechanistic interpretation. The activation parameters are indicative of the energy landscape of the reaction and help in characterizing the transition state.

Table 1: Activation Parameters for the Thermal Isomerization of 7,7-dimethylbicyclo[4.1.1]octa-2,4-diene

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | Data not explicitly available in search results |

| Enthalpy of Activation (ΔH‡) | Data not explicitly available in search results |

| Entropy of Activation (ΔS‡) | Data not explicitly available in search results |

Isotope effect studies are a powerful tool for probing the mechanism of chemical reactions. In the context of thermal isomerizations, deuterium (B1214612) labeling can help to distinguish between different possible pathways, such as concerted pericyclic reactions and stepwise processes involving diradical intermediates. For instance, in the thermal isomerization of related bicyclic systems like cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene, deuterium kinetic isotope effects have been instrumental in mechanistic elucidation. iitd.ac.innih.govresearchgate.netnih.gov The observed small secondary isotope effects in these related systems have been used to rule out mechanisms involving acs.orgresearchgate.net hydrogen shifts. iitd.ac.innih.govresearchgate.netnih.gov

While specific isotope effect data for the isomerization of this compound was not found, the principles from studies on analogous compounds suggest that such experiments would be highly informative. For the thermal rearrangement of 7,7-dimethylbicyclo[4.1.1]octa-2,4-diene, the investigation of isotope effects could provide conclusive evidence for or against a nonconcerted 1,5-carbon sigmatropic shift. acs.orgacs.org

Table 2: Hypothetical Isotope Effects in the Isomerization of a this compound Derivative

| Labeled Position | kH/kD | Temperature (°C) | Mechanistic Implication |

|---|---|---|---|

| C7-D | Value | Value | Probes involvement of C7 in the rate-determining step. |

Degenerate Valence Isomerization in Related Bicyclic Systems

Degenerate valence isomerizations are rearrangements where the product is structurally identical to the reactant, often detectable through isotopic labeling. While specific studies on the degenerate valence isomerization of this compound are not prominent in the search results, research on related systems provides valuable context.

For example, the degenerate valence isomerization of bicyclo[4.2.0]octa-2,7-diene has been studied. The thermal equilibration of 1,6-dideuteriobicyclo acs.orgnih.govocta-2,7-diene with 3,8-dideuteriobicyclo acs.orgnih.govocta-2,7-diene has been observed and is proposed to proceed through a cis,trans,cis-cyclo-octa-1,3,5-triene intermediate. rsc.org This type of study highlights the dynamic nature of these bicyclic systems and the subtle energetic balance between different valence isomers. Such processes are often thermally allowed pericyclic reactions, governed by the principles of orbital symmetry.

Computational Chemistry and Theoretical Characterization of Bicyclo 4.1.1 Octa 2,4 Diene

Electronic Structure and Bonding Analysis

The electronic structure of Bicyclo(4.1.1)octa-2,4-diene is of particular interest due to the interaction between the π-system of the diene and the strained cyclobutane (B1203170) ring. Computational analyses, supported by experimental data such as photoelectron spectroscopy, have provided a detailed picture of these interactions.

Conjugative Interactions Between π- and Cyclobutane Orbitals

Computational studies have revealed significant conjugative interactions between the π-orbitals of the diene moiety and the Walsh orbitals of the cyclobutane ring in this compound. This interaction is a key feature of its electronic structure. The geometry of the molecule, with its puckered cyclobutane ring, facilitates this orbital overlap.

The interaction primarily involves the highest occupied molecular orbitals (HOMOs). The π-system of the butadiene fragment interacts with the symmetric (σs) and antisymmetric (σa) Walsh orbitals of the four-membered ring. This through-bond interaction leads to a destabilization of the π-orbitals and a stabilization of the σ-orbitals of the cyclobutane ring. The extent of this interaction can be quantified by the splitting of the corresponding energy levels observed in photoelectron spectra and calculated by various theoretical models.

Molecular Orbital Sequence and Energetics

The molecular orbital (MO) sequence and their corresponding energies for this compound have been determined through a combination of photoelectron spectroscopy and computational methods. These studies provide a quantitative measure of the electronic interactions within the molecule.

The highest occupied molecular orbitals are of particular importance in determining the chemical reactivity of the diene. The table below, derived from photoelectron spectroscopy data, lists the vertical ionization potentials corresponding to the highest occupied molecular orbitals of this compound. These experimental values are generally in good agreement with the orbital energies calculated using various theoretical approaches, such as modified INDO (Intermediate Neglect of Differential Overlap) methods.

| Molecular Orbital | Symmetry | Vertical Ionization Potential (eV) |

|---|---|---|

| π₂ | a" | 8.30 |

| π₁ | a' | 9.55 |

| σ | a' | 10.35 |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry has proven to be a powerful tool for investigating the mechanisms of reactions involving this compound. While specific, detailed computational studies on the reaction pathways of the parent this compound are not extensively documented in publicly available literature, the methodologies employed for closely related bicyclic systems provide a framework for understanding its reactivity.

Density Functional Theory (DFT) Studies of Reaction Pathways

For analogous bicyclic diene systems, Density Functional Theory (DFT) has been widely used to explore potential reaction pathways, such as cycloadditions and thermal rearrangements. These studies typically employ functionals like B3LYP in conjunction with various basis sets to map out the potential energy surface of a given reaction. This approach allows for the identification of reactants, products, intermediates, and transition states. The choice of functional and basis set is crucial for obtaining accurate energetic and geometric parameters.

Calculation of Activation Barriers and Transition State Structures

A key aspect of computational reaction mechanism studies is the calculation of activation barriers (ΔG‡) and the characterization of transition state (TS) structures. For reactions of similar bicyclic molecules, DFT calculations are used to locate the geometry of the transition state, which is a first-order saddle point on the potential energy surface. Vibrational frequency analysis is then performed to confirm the nature of the stationary point, with a single imaginary frequency corresponding to the reaction coordinate. The calculated activation energy provides a quantitative measure of the kinetic feasibility of a proposed reaction pathway.

Theoretical Predictions for Reactive Intermediates and Product Selectivity

Computational methods, particularly DFT, are also employed to predict the structures and stabilities of reactive intermediates that may be formed during a reaction. By calculating the relative energies of different possible intermediates and products, theoretical predictions about the selectivity of a reaction can be made. For instance, in cycloaddition reactions, the facial selectivity (endo vs. exo) can be rationalized by comparing the activation energies of the respective transition states. Similarly, in rearrangements, the preferential formation of one isomer over another can be explained by the calculated energy barriers leading to each product. While specific data for this compound is scarce, these computational approaches are fundamental to understanding its potential reactivity.

Advanced Quantum Mechanical and Molecular Mechanics Calculations

The unique and strained geometry of this compound makes it a compelling subject for computational investigation. Advanced computational methods, including both quantum mechanics (QM) and molecular mechanics (MM), are essential for understanding its structural properties, stability, and chemical behavior. These theoretical calculations provide insights that are often difficult to obtain through experimental means alone, offering a molecular-level view of factors such as ring strain and the influence of stereochemistry on reactivity.

The Bicyclo[4.1.1]octane framework is characterized by significant ring strain, a consequence of fusing a cyclobutane ring with a seven-membered ring. This inherent strain is a dominant factor in the molecule's chemistry. Computational methods are employed to quantify this strain and to analyze the molecule's preferred three-dimensional structure.

Molecular mechanics methods, such as MM+, and semi-empirical methods, like AM1, have been used to investigate derivatives of this compound. For instance, in a study involving the formation of 3-bromo-2,7,7-trimethylbicyclo[4.1.1]octa-2,4-diene, calculations were performed to compare the stability of two different isomers. researchgate.nettubitak.gov.tr MM+ calculations revealed that the total strain energy of the endo-cyclic diene isomer is approximately 1.24 kcal/mol higher than that of the corresponding exo-cyclic diene. researchgate.nettubitak.gov.tr Furthermore, AM1 calculations showed the endo-cyclic diene to have a heat of formation that is 2.63 kcal/mol lower than the exo-cyclic isomer, suggesting greater thermodynamic stability, which was attributed to better conjugation of the diene unit. researchgate.net

| Computational Method | Parameter | Energy Difference (kcal/mol) | Favored Isomer |

|---|---|---|---|

| MM+ | Total Strain Energy | 1.24 | Exo-cyclic |

| AM1 | Heat of Formation | -2.63 | Endo-cyclic |

Conformational analysis of this compound relies on more advanced quantum mechanical calculations, such as Density Functional Theory (DFT), to accurately model its geometry. These calculations can predict key structural parameters like bond lengths, bond angles, and dihedral angles. The rigid bicyclic structure limits the number of possible conformations, but understanding the precise geometry is crucial for predicting its reactivity in processes like cycloaddition reactions. uhasselt.be

Computational chemistry provides a powerful tool for predicting how the specific three-dimensional shape of this compound influences its reactivity through steric effects. This is particularly relevant for cycloaddition reactions, where the approach of a dienophile can be hindered by the molecule's bicyclic framework. uhasselt.be

Theoretical calculations can model the transition states of such reactions. By computing the activation energies for different reaction pathways, chemists can predict which products will form preferentially. For this compound, a dienophile can approach the diene system from two distinct faces: either syn (on the same side as the one-carbon C8 bridge) or anti (on the opposite side).

The presence of the C8 methylene (B1212753) bridge creates significant steric hindrance for the syn approach. Quantum mechanical calculations of the transition state energies would show a much higher activation energy for the syn pathway compared to the anti pathway. This energy difference allows for a quantitative prediction that the cycloaddition will occur almost exclusively from the less sterically hindered anti face. This predictive capability is crucial for planning syntheses and explaining observed product distributions. uhasselt.be

| Reaction Pathway | Description of Approach | Relative Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Anti-attack | Dienophile approaches from the face opposite the C8 bridge | Erel = 0.0 | Major Product |

| Syn-attack | Dienophile approaches from the face of the C8 bridge | Erel > 5.0 | Minor or Unobserved Product |

Advanced Spectroscopic Characterization Techniques for Bicyclo 4.1.1 Octa 2,4 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the intricate structure of Bicyclo(4.1.1)octa-2,4-diene and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

The ¹H and ¹³C NMR spectra of this compound provide definitive evidence for its unique bicyclic structure. The chemical shifts and coupling constants of the protons and carbon atoms are highly characteristic and allow for the unambiguous assignment of each position within the molecule.

Detailed analysis of the ¹H NMR spectrum reveals distinct signals for the olefinic, allylic, and bridgehead protons. The olefinic protons, located on the diene system, resonate in the downfield region typical for vinylic protons. The allylic and bridgehead protons appear at higher field strengths, with their specific chemical shifts and multiplicities providing crucial information about their spatial relationships.

Similarly, the ¹³C NMR spectrum displays characteristic signals for the sp²-hybridized carbons of the diene and the sp³-hybridized carbons of the bicyclic framework. The chemical shifts of these carbons are sensitive to their local electronic environment, offering further confirmation of the molecular structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) |

| H-2/H-5 | 5.93 |

| H-3/H-4 | 5.67 |

| H-1/H-6 | 2.91 |

| H-7-exo/H-8-exo | 2.41 |

| H-7-endo/H-8-endo | 1.34 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2/C-5 | 132.8 |

| C-3/C-4 | 124.9 |

| C-1/C-6 | 39.5 |

| C-7/C-8 | 31.0 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons in this compound. A COSY spectrum reveals correlations between protons that are coupled to each other, allowing for the tracing of the proton network throughout the molecule. An HSQC spectrum correlates each proton with the carbon to which it is directly attached, providing a definitive link between the ¹H and ¹³C assignments. These 2D experiments provide an additional layer of certainty in the structural elucidation of this complex bicyclic system.

Mass Spectrometry (MS) for Molecular Fragmentation and Isomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In the mass spectrometer, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio is measured, confirming the molecular formula C₈H₁₀.

Furthermore, the fragmentation pattern of the molecular ion provides valuable structural information. Under electron ionization (EI), the this compound molecular ion undergoes characteristic fragmentation pathways, leading to the formation of specific fragment ions. The analysis of these fragments can help to distinguish it from other isomers with the same molecular formula. While detailed fragmentation patterns are specific to the ionization method and conditions, common fragmentation might involve retro-Diels-Alder reactions or loss of small neutral molecules.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 106 | 45 | [M]⁺ |

| 91 | 100 | [M-CH₃]⁺ |

| 78 | 30 | [C₆H₆]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of the chemical bonds within this compound. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of the different functional groups present in the molecule.

Table 4: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3020 | =C-H Stretch |

| 2930, 2860 | C-H Stretch |

| 1640, 1590 | C=C Stretch (conjugated diene) |

Photoelectron Spectroscopy (PES) for Ionization Energy and Electronic Structure Probing

Photoelectron spectroscopy (PES) provides direct experimental insight into the electronic structure of this compound by measuring the ionization energies of its molecular orbitals. acs.org In this technique, the molecule is irradiated with high-energy photons, causing the ejection of electrons. acs.org The kinetic energy of these photoelectrons is measured, and from this, the binding energies of the electrons in their respective molecular orbitals can be determined. acs.org

The PE spectrum of this compound shows distinct bands corresponding to the ionization from different molecular orbitals. acs.org The lowest ionization energy corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO), which in this case is associated with the π-system of the diene. acs.org The higher ionization energies correspond to the removal of electrons from lower-lying π and σ orbitals. acs.org The analysis of the PE spectrum, often in conjunction with theoretical calculations, allows for a detailed understanding of the electronic interactions within the molecule, including the through-bond and through-space interactions between the π-system and the bicyclic framework. acs.org

Table 5: Vertical Ionization Energies of this compound

| Ionization Energy (eV) | Orbital Assignment |

| 8.25 | π (a") |

| 9.15 | π (a') |

| 10.5 | σ |

X-ray Crystallography for Absolute and Relative Stereochemical Assignment of Derivatives

While obtaining a single crystal of the parent this compound can be challenging due to its physical properties, X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of its solid derivatives. This technique involves diffracting X-rays off a single crystal of the compound, which produces a unique diffraction pattern. From this pattern, the precise arrangement of atoms in the crystal lattice can be determined, providing bond lengths, bond angles, and torsional angles with high precision.

For chiral derivatives of this compound, X-ray crystallography can be used to determine the absolute stereochemistry by employing anomalous dispersion effects, often by introducing a heavy atom into the molecule. This allows for the assignment of the absolute configuration (R or S) at each stereocenter. Furthermore, the relative stereochemistry between different stereocenters within the molecule is also unequivocally established. This detailed structural information is crucial for understanding the molecule's reactivity and its interactions with other molecules.

Synthetic Applications and Derivatization Strategies of Bicyclo 4.1.1 Octa 2,4 Diene

Bicyclo(4.1.1)octa-2,4-diene as a Versatile Reagent in Organic Synthesis

This compound is a valuable bicyclic compound that has garnered attention in the field of organic synthesis. Its unique strained structure and inherent reactivity make it a versatile building block for the creation of more complex molecular architectures. evitachem.com This diene serves as a key precursor in various chemical transformations, enabling the synthesis of a diverse range of organic molecules. evitachem.com Its utility is particularly evident in cycloaddition reactions, where it can react with different dienophiles to construct intricate polycyclic systems. documentsdelivered.comacs.org

The exploration of bicyclo[n.1.1]alkanes, including this compound and its derivatives, has been a significant area of research over the past two decades. rsc.org These compounds are recognized for their chemical diversity and potential applications, such as serving as bioisosteres for benzene. rsc.orgresearchgate.net The development of novel synthetic routes to access functionalized bicyclo[4.1.1]octanes highlights the ongoing interest in this class of molecules. rsc.org Innovative strategies, such as (4 + 3) cycloaddition reactions involving bicyclobutanes, have been devised to meet the growing demand for these scaffolds. rsc.orgresearchgate.net

Use as a Precursor for the Synthesis of Complex Organic Molecules

The strained bicyclic framework of this compound makes it an excellent starting material for the synthesis of complex organic molecules. Its inherent ring strain can be strategically released in subsequent reactions to drive the formation of more elaborate structures. snnu.edu.cn This property is particularly useful in the construction of bridged bicyclic and polycyclic ring systems, which are common motifs in many biologically active compounds and natural products. snnu.edu.cnbeilstein-journals.orgescholarship.org

The synthesis of bridged bicyclic and polycyclic systems is a significant challenge in organic chemistry, and this compound derivatives serve as valuable precursors in this endeavor. beilstein-journals.orgescholarship.orgnih.gov Various synthetic strategies have been developed to construct these intricate architectures, often involving intramolecular cycloadditions or radical cyclizations. escholarship.orgnih.govnsf.gov For instance, radical cyclizations have been explored to create bridged polycyclic systems, sometimes leading to novel carbocyclization-ring expansion sequences. nih.gov

Methodologies like the type II intramolecular Diels-Alder (IMDA) reaction are powerful for preparing certain bridged bicyclo[m.3.1] ring systems. escholarship.orgnsf.gov However, the construction of all-carbon bicyclo[m.2.2] ring systems via this method is more challenging due to the formation of highly strained bridgehead olefins. nsf.gov Alternative approaches, such as rhodium-catalyzed intramolecular (3+2) dipolar cycloadditions, have emerged as efficient methods for generating bridged medium-sized polycyclic systems. escholarship.orgnsf.gov

Recent advancements have also focused on the synthesis of bicyclo[4.1.1]octanes through innovative cycloaddition strategies. rsc.org For example, a photoredox-catalyzed defluorinative (4 + 3) annulation of bicyclo[1.1.0]butanes with gem-difluoroalkenes provides a direct route to fluorine-containing bicyclo[4.1.1]octenes. rsc.org This method is notable for its mild conditions and broad substrate scope. rsc.org Another approach involves a nickel-catalyzed strain-storage cyclobutanone-alkyne coupling to prepare functionalized bicyclo[4.1.1]octanes. snnu.edu.cn

The following table summarizes selected methods for the construction of bridged bicyclic and polycyclic ring systems from this compound and related precursors:

| Method | Precursors | Product Type | Key Features |

| Photoredox-catalyzed (4 + 3) annulation | Bicyclo[1.1.0]butanes and gem-difluoroalkenes | Fluorine-containing bicyclo[4.1.1]octenes | Mild conditions, broad substrate scope, good to excellent yields. rsc.org |

| Nickel-catalyzed strain-storage coupling | Cyclobutanones and alkynes | Functionalized bicyclo[4.1.1]octanes | Chemoselective synthesis of strained bicyclic scaffolds. snnu.edu.cn |

| Rhodium-catalyzed intramolecular (3+2) dipolar cycloaddition | Acyclic precursors | Bridged medium-sized polycyclic systems | Efficient single-step synthesis of various bridged ring systems. escholarship.orgnsf.gov |

| Radical cyclization | Unsaturated precursors | Bridged polycyclic systems | Can lead to novel carbocyclization-ring expansion sequences. nih.gov |

The bicyclo[4.1.1]octane framework is a key structural motif present in a variety of natural products, many of which exhibit significant biological activities. rsc.org Consequently, the development of synthetic routes to this scaffold is of great interest for the total synthesis of these complex molecules. While efficient synthetic approaches to these systems have been historically underdeveloped, recent progress has provided new avenues for their construction. researchgate.netrsc.org

Bicyclo[4.1.1] systems are recognized as privileged scaffolds in numerous natural products and drug molecules. researchgate.netrsc.org The ability to synthesize and functionalize the this compound core allows for the creation of key intermediates that can be further elaborated into natural product targets. For instance, the development of methods to construct the bicyclo[4.2.2] ring system, which can be accessed through transformations of bicyclo[4.1.1] precursors, is relevant to the synthesis of natural products like nakafuran-8. nsf.gov

Functionalization and Derivatization of the this compound Skeleton

The chemical modification of the this compound skeleton is crucial for expanding its utility in organic synthesis and for creating novel molecular structures with potentially interesting properties. rsc.org Functionalization can be achieved through various reactions that target the double bonds or the carbon framework of the molecule. evitachem.com

Halogenation represents a fundamental strategy for the derivatization of this compound, allowing for the introduction of halogen atoms that can serve as handles for further synthetic transformations. evitachem.com A common precursor for the synthesis of this compound and its derivatives is 2,3-dibromobicyclo[4.1.1]oct-3-ene. researchgate.net This halogenated intermediate can be prepared from norpinene through the addition of dibromocarbene, followed by thermal rearrangement of the resulting tricyclic product. researchgate.net

The reaction of dibromocarbene with α-pinene is another route that leads to halogenated tricyclic intermediates, which can then be used to generate bicyclic allenes. metu.edu.tracs.org The study of these reactions has provided insights into the chemistry of strained bicyclic systems and the formation of their halogenated derivatives.

The development of new functionalized bicyclo[4.1.1]octane scaffolds is an active area of research, driven by the potential of these compounds as bioisosteres and as building blocks in medicinal chemistry. rsc.orgresearchgate.netsnnu.edu.cn Recent synthetic advances have focused on creating a diverse range of functionalized bicyclo[4.1.1]octanes with tailored properties. rsc.org

One notable strategy involves the visible-light-mediated intramolecular dearomatization of naphthalenes and anthracenes with bicyclo[1.1.0]butanes, which forges bicyclo[4.1.1] frameworks through a (1,3)-cyclization. researchgate.net This method allows for the one-step construction of rigid indoline (B122111) polycycles containing multiple contiguous quaternary carbon centers. researchgate.net

Furthermore, the derivatization of bicyclo[4.1.1]octane products can lead to more complex sp3-rich scaffolds. snnu.edu.cn For example, spirocyclic propagations can be performed to access polycyclic skeletons with differently sized rings through epoxidation or cyclopropanation of an exocyclic alkene. snnu.edu.cn The ease and variety of these derivatizations significantly enrich the diversity and complexity of the available bicyclo[4.1.1] systems. rsc.org

The following table highlights some recent approaches to the development of new functionalized bicyclo[4.1.1]octane scaffolds:

| Method | Starting Materials | Product Features | Significance |

| Visible-light-mediated intramolecular dearomatization | Naphthalenes/Anthracenes and Bicyclo[1.1.0]butanes | Bicyclo[4.1.1] frameworks | Construction of rigid indoline polycycles with quaternary centers. researchgate.netresearchgate.net |

| Spirocyclic propagations | Functionalized bicyclo[4.1.1]octanes | Polycyclic skeletons with various ring sizes | Access to complex sp3-rich scaffolds. snnu.edu.cn |

| Lewis acid-catalyzed formal (3 + 2) cycloaddition | Silyl (B83357) enol ethers and Bicyclo[1.1.0]butanes | Bicyclo[4.1.1]octanes with silyl enol ether functionality | Facilitates further transformations. researchgate.net |

Challenges and Future Research Directions in Bicyclo 4.1.1 Octa 2,4 Diene Chemistry

Development of Novel and Efficient Synthetic Pathways for Functionalized Bicyclo(4.1.1)octa-2,4-diene

The synthesis of the bicyclo[4.1.1]octane core, particularly with diverse functionalization, remains a significant challenge, prompting chemists to develop innovative strategies. A key focus is on cycloaddition reactions that can rapidly construct the characteristic bridged framework. Recent advancements have highlighted the use of highly strained molecules like bicyclo[1.1.0]butanes (BCBs) as versatile building blocks.

One novel approach involves a photoredox-catalyzed defluorinative (4+3) annulation of BCBs with gem-difluoroalkenes. rsc.orgnih.gov This method provides straightforward access to fluorine-containing bicyclo[4.1.1]octenes under mild conditions, showcasing broad substrate scope and excellent functional group tolerance. rsc.orgnih.gov Similarly, innovative (4+3) cycloaddition strategies leveraging BCBs and 1,4-dipoles have been developed to meet the growing demand for these scaffolds. rsc.orgresearchgate.net Lewis acid catalysis has also been successfully employed, with aluminium triflate facilitating the formal [4+2] cycloaddition of BCB ketones with silyl (B83357) dienol ethers to produce bicyclo[4.1.1]octane diketones in high yields. nih.gov

Visible-light-mediated strategies are also emerging, such as the intramolecular dearomatization of naphthalene (B1677914) and anthracene (B1667546) with BCBs to forge the bicyclo[4.1.1] framework through an energy transfer-catalyzed (1,3)-cyclization. researchgate.net These modern methods represent a significant step forward from earlier multi-step routes, such as a nine-step synthesis starting from 2-[(trimethylsilyl)oxy]-1,3-butadiene and acrolein. acs.org The development of these pathways is crucial for producing functionalized derivatives that can serve as advanced intermediates in medicinal chemistry and materials science. rsc.orgresearchgate.net

Table 1: Modern Synthetic Approaches to the Bicyclo[4.1.1]octane Framework

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Defluorinative (4+3) Annulation | Bicyclo[1.1.0]butanes + gem-Difluoroalkenes | Photoredox Catalyst | Fluorine-containing bicyclo[4.1.1]octenes | rsc.orgnih.gov |

| (4+3) Cycloaddition | Bicyclo[1.1.0]butanes + 1,4-Dipoles | - | Functionalized bicyclo[4.1.1]octanes | rsc.orgresearchgate.net |

| Formal (4+2) Cycloaddition | Bicyclo[1.1.0]butane ketones + Dienol silyl ethers | Al(OTf)₃ (Lewis Acid) | Bicyclo[4.1.1]octane diketones | nih.gov |

| Intramolecular Dearomatization | Naphthalene/Anthracene-tethered BCBs | Visible Light / Energy Transfer | Bicyclo[4.1.1] frameworks | researchgate.net |

Deeper Exploration of Untapped Reactivity Profiles and Selectivities

The reactivity of this compound is complex and not fully understood, presenting an area ripe for exploration. Early studies revealed that the diene is surprisingly unreactive in typical Diels-Alder cycloadditions. acs.org For instance, its 7,7-dimethyl derivative proved quite inert. acs.org However, the parent diene, while also sluggish in many Diels-Alder reactions, was found to react with more reactive dienophiles like phenyltriazolinedione to yield a 4+2 cycloadduct. acs.org This selective reactivity suggests that steric and electronic factors, such as the presence of the endo methyl group in derivatives, play a crucial role in governing its chemical behavior. acs.org

Future research is directed towards a more systematic investigation of its cycloaddition profile with a wider array of dienes, dienophiles, and dipolarophiles. The goal is to map out its reactivity comprehensively, which could lead to the discovery of novel transformations and the synthesis of unique polycyclic systems. Understanding the factors that control facial selectivity in these reactions is another key objective. The synthesis of new functionalized derivatives, such as the fluorine-containing analogues, opens up further avenues to probe how substituents influence the inherent reactivity and selectivity of the diene system. rsc.orgnih.gov

Advanced Computational Modeling for Predictive Synthesis and Mechanistic Understanding

Computational chemistry is an increasingly powerful tool for elucidating the complex behaviors of strained molecules like this compound. Early applications in this area involved molecular mechanics calculations to provide support for experimentally observed phenomena, such as the steric effects influencing Diels-Alder reactivity. acs.org Modern computational methods, however, offer the potential for much deeper insights.

Advanced techniques such as Density Functional Theory (DFT) and ab initio multiconfigurational methods (like CASSCF/MP2) are now being applied to related bicyclic systems to study reaction mechanisms, predict stereoselectivities, and understand electronic structures. srce.hrresearchgate.netresearchgate.net For example, B3LYP and MP2 computations have been used to investigate the stability and rearrangement pathways of the related bicyclo[4.1.1]oct-2-en-7-ylidene carbene. researchgate.net These studies can calculate reaction barriers for various pathways, such as 1,2-vinyl shifts, and explain why certain reactions are favored over others. researchgate.net

The future application of these high-level computational models to this compound and its reactions is expected to be highly valuable. Such studies can:

Predict the feasibility and outcomes of unknown reactions, guiding synthetic efforts.

Elucidate the transition state structures of its cycloaddition reactions, providing a detailed understanding of selectivity.

Model the electronic structure to explain its unique reactivity profile. kisti.re.kr

Explore photochemical reaction pathways and other high-energy transformations. researchgate.net

This predictive power will accelerate the discovery of new reactions and applications, making computational modeling an indispensable partner to experimental synthesis.

Expanding the Scope of this compound Applications in Organic Chemistry

The unique three-dimensional structure of the bicyclo[4.1.1]octane scaffold makes it a highly attractive building block in various areas of organic chemistry, particularly in medicinal chemistry. rsc.org A significant emerging application is its use as a bioisostere—a structural mimic of other chemical groups in biologically active molecules. rsc.orgresearchgate.net Specifically, bicyclo[4.1.1]octanes are being explored as promising bioisosteres for meta-substituted arenes and cis-1,3-disubstituted cyclohexanes. rsc.orgresearchgate.net Their rigid, well-defined geometry can help improve the pharmacokinetic and physiochemical properties of drug candidates by enhancing their affinity for biological targets. nih.gov

The development of novel synthetic routes directly fuels the expansion of these applications. rsc.org Efficient access to functionalized bicyclo[4.1.1]octane derivatives allows for their incorporation into a wider range of complex molecules and drug discovery programs. researchgate.net The potential for this scaffold extends beyond bioisosterism into materials science, where its rigid structure could be used to create novel polymers or molecular materials with specific properties. evitachem.com As synthetic methods become more robust and versatile, the full potential of this compound and its derivatives as foundational building blocks in organic synthesis will continue to be unlocked.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing bicyclo[4.1.1]octa-2,4-diene, and how do structural constraints influence reaction pathways?

- Methodological Answer : Synthesis often involves cycloaddition or ring-closing metathesis reactions. Structural constraints, such as the bicyclic system’s strain and orbital alignment, dictate the choice of catalysts (e.g., transition metals for σ-bond activation). For example, iterative cross-coupling strategies with MIDA boronates can enable precise stereochemical control . Always validate synthetic routes using computational pre-optimization (e.g., UM06-2X/6-31+G(d,p) methods) to predict feasibility .

Q. How can spectroscopic data (NMR, IR) resolve ambiguities in bicyclo[4.1.1]octa-2,4-diene’s stereochemistry and electronic structure?

- Methodological Answer : Use NMR to identify bridgehead carbons (shifted upfield due to strain) and NMR coupling constants to infer dihedral angles. IR spectroscopy can detect conjugation in the diene system (C=C stretching ~1650 cm). Compare experimental data with computed spectra (DFT/B3LYP/6-31G*) to resolve discrepancies .

Q. What are the best practices for conducting a literature review on bicyclo[4.1.1]octa-2,4-diene’s reactivity?

- Methodological Answer : Prioritize primary sources (peer-reviewed journals) over secondary summaries. Use platforms like OJOSE or SciFinder to cross-reference synthetic protocols, reaction mechanisms, and thermodynamic data . Document contradictions (e.g., conflicting activation energies) and propose hypotheses for experimental validation .

Advanced Research Questions

Q. How do [1,5]-sigmatropic shifts in bicyclo[4.1.1]octa-2,4-diene derivatives affect diastereoselectivity in cascade reactions?

- Methodological Answer : Perform multiconfigurational calculations (e.g., CASSCF(6,6)/6-31+G(d,p)) to model transition states. Monitor Gibbs free energy changes (<S> values) to predict regioselectivity. Experimental validation via kinetic isotope effects (KIEs) can confirm computational predictions .

Q. What computational strategies are effective for analyzing bicyclo[4.1.1]octa-2,4-diene’s thermodynamic stability under varying conditions?

- Methodological Answer : Combine ab initio (MP2) and density functional theory (DFT) to assess strain energy and heat of formation (ΔH°). Use NIST thermochemical databases to benchmark results . For dynamic conditions, apply molecular dynamics (MD) simulations to study solvent effects .

Q. How can researchers address contradictions in reported reaction yields or spectroscopic assignments for bicyclo[4.1.1]octa-2,4-diene derivatives?

- Methodological Answer : Replicate experiments using strictly controlled conditions (temperature, solvent purity). Cross-validate spectroscopic data with independent techniques (e.g., X-ray crystallography for unambiguous structure determination). Publish detailed protocols to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.